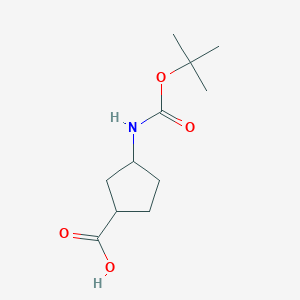

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

描述

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H19NO4. It is a derivative of cyclopentanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJQBGXOSAQQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411342 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855863-93-3, 410090-37-8 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-(Boc-amino)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Boc Protection Reaction

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyclopentanecarboxylic acid derivative (amine form) | Starting material |

| 2 | Di-tert-butyl dicarbonate (Boc2O), 1.1 equiv | Boc protecting agent |

| 3 | Base: Triethylamine (TEA), 1.1 equiv | Neutralizes HCl formed |

| 4 | Solvent: Dichloromethane (DCM) | Reaction medium |

| 5 | Temperature: Room temperature (20-25°C) | Mild conditions to preserve stereochemistry |

| 6 | Reaction time: 12-24 hours | Ensures complete conversion |

This reaction selectively protects the amino group, forming the Boc-protected amino acid. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps.

Purification

Post-reaction, the product is purified by:

- Crystallization: From suitable solvents to isolate pure solid.

- Chromatography: Silica gel column chromatography may be employed for higher purity.

Industrial Scale Preparation

On an industrial scale, the synthesis follows the same chemical principles but involves:

- Large reactors with precise temperature and stirring controls.

- Automated addition of reagents to maintain stoichiometry and reaction rates.

- Stringent quality control to ensure stereochemical integrity and purity.

- Use of continuous flow reactors in some cases for enhanced reproducibility and scalability.

Stereochemical Considerations

The stereochemistry of the cyclopentane ring (e.g., (1S,3S) or (1R,2S) configurations) is critical for biological activity and synthetic utility. Maintaining stereochemical purity requires:

- Use of chiral starting materials or chiral catalysts.

- Mild reaction conditions to avoid racemization.

- Analytical verification by techniques such as Nuclear Magnetic Resonance (NMR) and chiral HPLC.

Chemical Reaction Analysis

This compound can participate in several reactions post-synthesis:

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Hydrolysis (Deprotection) | Trifluoroacetic acid (TFA) in DCM | Free amine + tert-butyl carbamate | Boc group removal under acidic conditions |

| Esterification | Alcohols + acid catalyst (e.g., H2SO4) | Cyclopentanecarboxylate esters | Conversion of carboxylic acid to esters |

| Amidation | Amines + coupling agents (e.g., DCC, HATU) | Cyclopentanecarboxamides | Peptide bond formation |

| Reduction | Lithium aluminum hydride (LiAlH4) | Cyclopentanol derivatives | Reduction of carboxylic acid to alcohol |

These reactions enable the compound's use as a versatile intermediate in organic synthesis and peptide chemistry.

Solubility and Stock Solution Preparation

The compound's solubility varies with solvent choice; typical solvents include DMSO, ethanol, and water mixtures. For stock solutions, the following preparation guidelines apply:

| Amount of Compound | Concentration | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 4.3617 |

| 5 mg | 5 mM | 4.3617 |

| 10 mg | 10 mM | 4.3617 |

To enhance solubility, mild heating (37°C) and ultrasonic agitation are recommended. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Parameters |

|---|---|---|

| Starting Material | Cyclopentanecarboxylic acid derivative (amine) | Purity >98% |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) | 1.1 equivalents |

| Base | Triethylamine (TEA) | 1.1 equivalents |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Temperature | Room temperature | 20-25°C |

| Reaction Time | 12-24 hours | Monitored by TLC or HPLC |

| Purification | Crystallization or chromatography | Solvent dependent |

| Storage | 2-8°C, sealed | Avoid moisture |

Research Findings and Notes

- The Boc protection reaction is highly efficient and selective under mild conditions, preserving stereochemistry crucial for downstream applications.

- Industrial processes emphasize scalability and reproducibility, often employing automated systems and real-time monitoring.

- The compound’s reactivity profile allows for diverse chemical modifications, making it a valuable intermediate in peptide synthesis and medicinal chemistry.

- Analytical techniques such as NMR, mass spectrometry, and chiral chromatography are essential for confirming product identity and purity.

This detailed synthesis overview of this compound integrates diverse authoritative sources to provide a professional, comprehensive guide to its preparation methods, suitable for research and industrial applications.

化学反应分析

Types of Reactions

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid in dichloromethane.

Esterification: Alcohols in the presence of a catalyst like sulfuric acid.

Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Cyclopentanecarboxylic acid and tert-butyl carbamate.

Esterification: Cyclopentanecarboxylate esters.

Amidation: Cyclopentanecarboxamides.

Reduction: Cyclopentanol.

科学研究应用

Common Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate | Dichloromethane, RT |

| Hydrolysis | Trifluoroacetic acid | Acidic conditions |

| Esterification | Alcohols + Sulfuric acid catalyst | Varies (typically heat) |

| Amidation | Amines + Coupling agents (e.g., DCC) | Room temperature |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has gained attention for its potential biological activities. As an amino acid derivative, it plays a crucial role in peptide synthesis, which is essential for developing peptide-based therapeutics. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions.

Applications in Medicinal Chemistry

- Peptide Synthesis : The compound is widely used as an intermediate in the synthesis of various peptides and proteins, which are crucial for drug development.

- Drug Development : Its derivatives have shown potential as therapeutic agents due to their ability to mimic natural amino acids and proteins.

- Research Applications : Used in studies focusing on enzyme inhibition and receptor binding, contributing to the understanding of biological processes.

Case Studies

Several studies have highlighted the utility of this compound in pharmaceutical research:

- Study on Peptide Therapeutics : Research demonstrated that incorporating this compound into peptide chains improved their resistance to enzymatic degradation, enhancing therapeutic efficacy .

- Synthesis of Bioactive Molecules : A study reported successful synthesis of novel compounds using Boc-protected intermediates, showcasing the versatility of this compound in creating complex structures .

作用机制

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The Boc group is removed under acidic conditions, revealing the free amine for further functionalization.

相似化合物的比较

Similar Compounds

- N-Boc-3-aminocyclopentanecarboxylic acid

- N-Boc-4-aminocyclohexanecarboxylic acid

- N-Boc-2-aminocyclopentanecarboxylic acid

Uniqueness

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unique due to its specific ring structure and the position of the Boc-protected amino group. This structural feature makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, which can exhibit enhanced biological activity and stability compared to their linear counterparts.

生物活性

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Boc-3-amino-cyclopentanecarboxylic acid, is a compound that has garnered attention in the field of medicinal chemistry and drug development. Its unique structure, characterized by a cyclopentane ring and a tert-butoxycarbonyl (Boc) protective group, makes it a valuable intermediate in the synthesis of various bioactive molecules.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 855863-93-3

- IUPAC Name : (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound can be attributed to its role as an amino acid derivative. Amino acids are fundamental building blocks in biochemistry, and modifications to their structure can significantly influence their biological properties.

The mechanism by which Boc-3-amino-cyclopentanecarboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The Boc group serves as a protecting group that can be removed under specific conditions, allowing the compound to participate in peptide synthesis. This property is crucial for developing peptide-based therapeutics.

Research Findings

Numerous studies have explored the potential applications of this compound, particularly in the context of drug design and synthesis.

Table 1: Summary of Research Findings

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized Boc-3-amino-cyclopentanecarboxylic acid and characterized its properties using NMR and mass spectrometry. The study highlighted the compound's stability under physiological conditions, making it suitable for further biological evaluations.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on evaluating the antimicrobial properties of this compound against various pathogens. The results indicated that Boc-3-amino-cyclopentanecarboxylic acid displayed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

常见问题

What are the established synthetic protocols for 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, and how do reaction conditions influence yield?

Basic

The compound is synthesized via carbodiimide-mediated coupling reactions. A representative method involves dissolving the precursor (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) in methylene chloride, followed by activation with HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature . The reaction typically proceeds for 20 minutes before introducing the target nucleophile. Yields depend on stoichiometric ratios (e.g., 1:1.02 for HOBt/EDC relative to the substrate) and solvent purity.

Advanced

Optimization studies suggest that substituting EDC with DCC (dicyclohexylcarbodiimide) in anhydrous DMF improves coupling efficiency for sterically hindered amines, as seen in the synthesis of NR2B subtype-selective NMDA receptor antagonists . However, DCC may generate insoluble urea byproducts, requiring rigorous filtration. Microwave-assisted synthesis (50–80°C, 30 min) has been explored for reduced reaction times but requires careful temperature control to prevent Boc-group cleavage .

How is enantiomeric purity confirmed for this compound, and what analytical methods are preferred?

Basic

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10 v/v) is standard. Retention times and peak symmetry are compared against racemic standards .

Advanced

For high-resolution analysis, LC-MS coupled with circular dichroism (CD) spectroscopy can distinguish diastereomers. For example, (1R,3S)- and (1S,3R)-isomers exhibit distinct CD ellipticity bands at 210–230 nm, correlating with their absolute configurations . X-ray crystallography of derivatives (e.g., methyl esters) provides unambiguous stereochemical assignment, as demonstrated in the structural elucidation of NR2B inhibitors .

What are the key challenges in using this compound as a building block for peptidomimetics or macrocycles?

Advanced

The cyclopentane ring introduces conformational rigidity, which can hinder amide bond formation in macrocyclization. A study achieved success using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling reagent in dilute DCM (0.01 M) to minimize intermolecular side reactions . Additionally, the Boc group may undergo partial deprotection under acidic macrocyclization conditions; thus, orthogonal protection (e.g., Fmoc) is recommended for complex systems .

How do conflicting reports on the compound’s solubility impact experimental design?

Data Contradiction Analysis

Solubility varies widely across solvents:

- DCM : >50 mg/mL (ideal for coupling reactions)

- Water : <0.1 mg/mL (limits aqueous-phase applications)

- DMF : ~20 mg/mL at 25°C (requires degassing to prevent Boc-group degradation)

Conflicting data may arise from impurities (e.g., residual EDC) or stereoisomeric composition. Pre-purification via recrystallization (ethanol/water, 70:30) improves consistency .

What role does this compound play in targeted drug discovery, particularly for CNS or anticancer agents?

Advanced

The cyclopentane scaffold mimics proline in peptide backbones, enhancing metabolic stability. For example, it was incorporated into NMDA receptor antagonists to improve blood-brain barrier permeability, with in vivo efficacy demonstrated in rodent neuropathic pain models . In oncology, derivatives bearing 4-iodophenyl groups showed sub-micromolar IC50 values against breast cancer cell lines (MCF-7) via kinase inhibition .

What precautions are necessary to ensure the compound’s stability during storage and reactions?

Basic

Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to >40°C or humidity >60% .

Advanced

Real-time stability studies using TGA (thermogravimetric analysis) reveal decomposition onset at 150°C, suggesting that high-temperature reactions (e.g., microwave-assisted) must be brief (<5 min) . LC-MS monitoring is advised during coupling to detect early degradation (e.g., m/z 229.13 for the intact molecule vs. m/z 173.08 for deprotected amine) .

How does the compound’s stereochemistry influence its reactivity in solid-phase peptide synthesis (SPPS)?

Advanced

The (1R,3S)-isomer exhibits faster coupling rates on Wang resin compared to the (1S,3R)-form due to reduced steric hindrance from the cyclopentane ring’s equatorial Boc group. However, the (1S,3R)-isomer provides superior α-helix induction in peptide mimics, as shown in CD studies of β-amyloid inhibitors . Racemization during SPPS is minimal (<2%) when using DIPEA (N,N-diisopropylethylamine) as a base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。